molecular formula C14H21BN2O2 B6338212 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096331-07-4

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338212
CAS No.: 2096331-07-4
M. Wt: 260.14 g/mol
InChI Key: PSIMQBLCDVCQFD-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester (CAS: 1622217-32-6) is a boronic acid pinacol ester derivative featuring a pyridine core substituted with a cyclopropylamino group at the 2-position and a boronic ester moiety at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science . Its molecular formula is C14H20BNO2, with a molecular weight of 245.13 g/mol. The pinacol ester group enhances stability, making it suitable for storage at 2–8°C .

Properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-9-16-12(11)17-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIMQBLCDVCQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136912
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-07-4
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative.

    Formation of Boronic Ester: The boronic acid formed in the previous step is then converted to its pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Ethylpyridine-3-boronic Acid Pinacol Ester (CAS: 1494670-02-8)
  • Structure: Ethyl group at the 2-position instead of cyclopropylamino.
  • However, the lack of an amino group reduces hydrogen-bonding capability, which may lower solubility in polar solvents .
  • Price : Priced at $750/g , higher than many boronic esters due to synthetic complexity .
6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester (CAS: 947191-69-7)
  • Structure : Cyclopropylmethoxy group at the 6-position.
  • Reactivity: The methoxy group is electron-donating, enhancing the boronic ester’s nucleophilicity. However, steric hindrance from the methoxy group may slow coupling efficiency compared to the cyclopropylamino derivative .
  • Applications : Preferred in reactions requiring electron-rich aryl partners .
6-(Cyclohexylamino)pyridine-3-boronic Acid Pinacol Ester (CAS: 1073354-34-3)
  • Structure: Cyclohexylamino group at the 6-position.
  • Steric Effects: The bulkier cyclohexyl group introduces significant steric hindrance, reducing coupling yields compared to the cyclopropylamino analog. This makes the cyclopropylamino derivative more favorable in sterically demanding reactions .

Electronic Effects of Functional Groups

2-Amino-3-cyanopyridine-5-boronic Acid Pinacol Ester (CAS: 1246372-66-6)
  • Structure: Amino and cyano groups at the 2- and 3-positions.
  • Electronic Influence: The electron-withdrawing cyano group stabilizes the boronic ester but reduces nucleophilicity, requiring harsher reaction conditions compared to the cyclopropylamino analog. This compound is priced at $174/100mg .
2-Hydroxypyridine-3-boronic Acid Pinacol Ester (CAS: 2408038-69-5)
  • Structure : Hydroxyl group at the 2-position.
  • Reactivity: The hydroxyl group participates in hydrogen bonding, improving solubility in aqueous media. However, it may lead to side reactions under basic conditions, unlike the cyclopropylamino derivative, which is more stable .

Price and Availability

Compound Name CAS Number Price (Per Unit) Availability
2-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester 1622217-32-6 $409/250mg On Stock
2-Ethylpyridine-3-boronic acid pinacol ester 1494670-02-8 $750/g 2-week lead time
6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester 947191-69-7 $280/250mg On Stock
2-Amino-3-cyanopyridine-5-boronic acid pinacol ester 1246372-66-6 $174/100mg On Stock

Key Research Findings

Reactivity in Suzuki-Miyaura Couplings: The cyclopropylamino group enhances nucleophilicity compared to methoxy or ethyl derivatives, leading to higher yields in couplings with electron-deficient aryl halides . Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear alkyl substituents .

Solubility Profile: The amino group improves solubility in polar solvents (e.g., DMF, DMSO) compared to methoxy or cyano analogs, facilitating homogeneous reaction conditions .

Synthetic Applications: Used in the synthesis of kinase inhibitors due to the cyclopropylamino group’s ability to mimic natural amine functionalities .

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